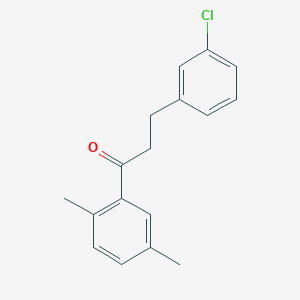

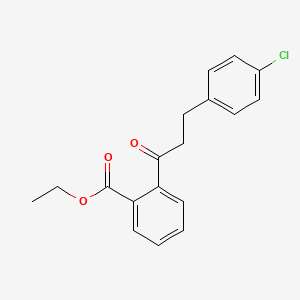

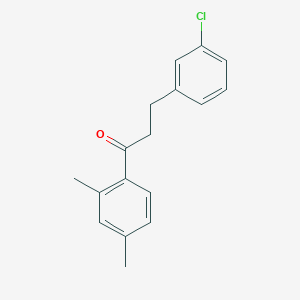

Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone

Übersicht

Beschreibung

Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and reactivity of Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and condensation processes. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization methods could potentially be applied to synthesize derivatives of Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone . Additionally, the Stobbe condensation of aryl cyclohexyl ketones with dimethyl succinate indicates that Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone might also undergo condensation reactions to yield various esters and naphthalene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, reveals that the cyclohexanone ring tends to adopt a chair conformation with substituents in axial and equatorial positions . This information can be used to predict the conformational preferences of Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone, which may also favor a chair conformation due to the cyclohexane ring.

Chemical Reactions Analysis

The photoenolization of 2-methylacetophenone and related compounds provides insights into the photochemical behavior of ketones, which could be relevant to Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone . The formation of enol and ketone ground states through photoenolization suggests that similar photochemical pathways might be explored for Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone. Furthermore, the use of a chiral reagent for the optical resolution of ketones indicates that Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone could potentially be resolved into its enantiomers using similar methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide a basis for understanding those of Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone. For example, the presence of intermolecular hydrogen bonds in ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate suggests that Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone may also exhibit hydrogen bonding, which could affect its solubility and boiling point . The facile preparation of the ethylene glycol mono-ketal of cyclohexane-1,4-dione demonstrates the reactivity of cyclohexanone derivatives with diols, which could be relevant for the modification of Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone .

Wirkmechanismus

Mode of Action

For instance, ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-13-8-9-15(12-14(13)2)10-11-17(18)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYZSNMDQDCAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644874 | |

| Record name | 1-Cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone | |

CAS RN |

898780-02-4 | |

| Record name | 1-Cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.